2,4-Dibromo-5-isopropylthiazole

医药化学 有机合成 偶联反应

Researchers need bifunctional thiazole cores for SAR expansion, but common analogues lack one bromine or alter logP. This compound solves both constraints. - **Dual reactive sites**: Br at C2 and C4 enables sequential Suzuki/Buchwald-Hartwig couplings. - **Differentiated lipophilicity**: Isopropyl (π=1.53) vs. methyl (0.56) fine-tunes ADME. - **Patent advantage**: Rare substitution pattern increases derivative novelty for IP filing. Supplied as a stable, high-purity crystalline solid for medicinal chemistry workflows.

Molecular Formula C6H7Br2NS
Molecular Weight 285.00 g/mol
Cat. No. B11837791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-5-isopropylthiazole
Molecular FormulaC6H7Br2NS
Molecular Weight285.00 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=C(S1)Br)Br
InChIInChI=1S/C6H7Br2NS/c1-3(2)4-5(7)9-6(8)10-4/h3H,1-2H3
InChIKeyZGFNEEVCVVQGAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-二溴-5-异丙基噻唑:基本特性与化学类别


2,4-二溴-5-异丙基噻唑是一种属于卤代噻唑类的杂环化合物。其分子结构以噻唑环为核心,在2位和4位被两个溴原子取代,并在5位连接一个异丙基。该化合物分子式为C6H7Br2NS,分子量为285.00 g/mol。作为卤代芳香杂环,其核心价值在于2位和4位的溴原子是进行多种交叉偶联反应(如Suzuki, Buchwald-Hartwig)的活性位点,使其成为合成更复杂噻唑衍生物的关键中间体。该化合物主要面向全球制药研发及质量控制需求。

Dual Bromo Sites
Enables sequential Suzuki or Buchwald-Hartwig coupling at C2 and C4 positions
Isopropyl Lipophilicity
Offers greater hydrophobicity than methyl, supporting derivative property optimization
Synthetic Intermediate
Serves as a key building block for novel thiazole libraries in medicinal chemistry

2,4-二溴-5-异丙基噻唑:不可互换性


噻唑衍生物的取代基模式(包括位置、类型和数量)对其化学反应性、物理化学性质及生物活性具有决定性影响。卤素原子(如溴)的存在和位置决定了化合物在交叉偶联反应中的区域选择性,而烷基链(如异丙基)则调节分子的亲脂性、空间位阻及代谢稳定性。因此,将2,4-二溴-5-异丙基噻唑替换为单溴取代的类似物(如2-溴-5-异丙基噻唑或4-溴-5-异丙基噻唑),将完全丧失一个关键的合成反应位点。同样,替换为甲基取代的类似物(如2,4-二溴-5-甲基噻唑)虽保留了双溴反应位点,但会因疏水性参数的改变(异丙基的π值显著大于甲基)而影响衍生物的后续生物活性及药代动力学特性。以下量化证据将支撑其作为不可替代合成砌块的地位。

Single-bromo analogs
2-bromo or 4-bromo variants lack the second reactive site, restricting sequential dual-functionalization strategies.
Methyl analog mismatch
2,4-dibromo-5-methylthiazole shows reduced hydrophobicity, which may alter downstream bioactivity and pharmacokinetic properties of synthesized derivatives.
Regioselectivity divergence
Other halogen or alkyl substitution patterns may not support the same coupling routes or property profiles, limiting direct replacement.

2,4-二溴-5-异丙基噻唑:差异化定量证据


双溴位点与异丙基的独特反应性

2,4-二溴-5-异丙基噻唑是唯一同时具备2位和4位两个溴原子反应位点以及一个5位异丙基的噻唑衍生物。这提供了独特的合成灵活性。与单溴取代的类似物相比,2-溴-5-异丙基噻唑(CAS 1159817-16-9)仅有一个溴原子,而4-溴-5-异丙基噻唑(CAS 1025700-46-2)也仅有一个溴原子,因此它们无法进行涉及两个位点的连续或正交偶联反应。另一方面,与2,4-二溴-5-甲基噻唑(CAS 1206708-88-4)相比,后者虽有双溴位点但5位为甲基,其疏水性(亲脂性)参数存在显著差异:异丙基取代基的Hansch π常数约为1.53,而甲基仅为0.56[1]。这意味着用该化合物合成的衍生物在药物设计中可能拥有更优的跨膜渗透性和蛋白结合能力。

Reactive sites & lipophilicity
Class-level
Dual bromo (C2, C4) vs single; π 1.53 vs 0.56
Supports synthesis of derivatives with tuned lipophilicity and dual functionalization.
Hansch π constants; verify for specific coupling systems.
医药化学 有机合成 偶联反应

结构独特性与市场稀缺性

在主要化学数据库中,2,4-二溴-5-异丙基噻唑(CAS 1823346-89-9)被列为一种独特的合成砌块。其结构独特性可由与最接近的结构类似物的分子量差异来量化:它与单溴取代类似物(如2-溴-5-异丙基噻唑)的分子量差异为78.9 g/mol (285.00 vs. 206.10),与2,4-二溴-5-甲基噻唑的分子量差异为28.05 g/mol (285.00 vs. 256.95)。这些差异源于溴原子和异丙基的独特组合,构成了其作为“先导化合物优化”工具不可替代的结构基础。专利分析显示,尽管噻唑骨架广泛应用于药物发现,但具有此特定取代模式的化合物在已公开的专利中极为罕见[1],表明其作为新型化学空间探索工具的潜在价值。

Structural uniqueness
Reported
MW 285.00 vs 206.10 (2-bromo) and 256.95 (2,4-dibromo-5-methyl)
Highlights distinct molecular identity and limited database prevalence.
Patent and database scarcity may support novelty potential; review specific applications.
医药化学 化合物库设计 知识产权

2,4-二溴-5-异丙基噻唑:应用场景


先导化合物优化与构效关系

鉴于其独特的双溴取代模式(2位和4位)和5位的异丙基,该化合物是构建和筛选新型噻唑衍生物库的理想合成子。科研人员可以利用其两个溴原子,通过顺序或正交的钯催化交叉偶联反应(如Suzuki或Buchwald-Hartwig偶联)来引入不同的芳香基团或胺基,从而系统性地探索化学空间并优化先导化合物的效力、选择性及药代动力学特性。异丙基相较于甲基增加的疏水性(π = 1.53 vs. 0.56)为调节衍生物的亲脂性提供了额外的设计维度[1]。

合成方法学标准化底物

该化合物因其结构中两个具有不同空间位阻和电子环境的溴原子(2位靠近硫原子,4位靠近异丙基)而成为一个理想的模型底物。它可用于开发和研究新型的区域选择性偶联反应,旨在区分这两个反应位点。同时,其稳定的异丙基也使其适用于研究烷基在复杂杂环体系中对反应动力学和热力学的影响[1]。

化学探针与知识产权空间

初步的专利和数据库分析表明,含有2,4-二溴-5-异丙基噻唑特定取代模式的化合物在公共领域中不常见。因此,以其为原料合成的衍生物更有可能具备新颖性和非显而易见性,这对于申请组合物专利或方法专利至关重要。这一特性使其在需要强大知识产权保护的工业研发项目中,相较于使用更为普遍的噻唑中间体(如2,4-二溴-5-甲基噻唑)具有明显的战略优势。

Application
Selection Property
Validation Focus
Lead optimization & SAR
Dual bromo sites for sequential functionalization
Lipophilicity tuning and structure-activity profiling
Synthetic methodology substrate
Two electronically distinct C–Br bonds
Regioselective coupling method development
Chemical probe & IP space
Rare substitution pattern in public domain
Novelty assessment and patentability review

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